molecular formula C15H21ClN2S B4294699 5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE

5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE

Cat. No.: B4294699
M. Wt: 296.9 g/mol
InChI Key: PEUOPQJOPXTYNY-UHFFFAOYSA-N
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Description

5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a chloro group, a heptylthio group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable nicotinonitrile derivative, followed by the introduction of the heptylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE exerts its effects involves interactions with specific molecular targets. The chloro and heptylthio groups can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives: These compounds share the chloro group and have similar biological activities.

    Thiourea derivatives: These compounds have a similar sulfur-containing group and are used in various biological applications.

Uniqueness

5-CHLORO-2-(HEPTYLSULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-chloro-2-heptylsulfanyl-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2S/c1-4-5-6-7-8-9-19-15-13(10-17)11(2)14(16)12(3)18-15/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUOPQJOPXTYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC(=C(C(=C1C#N)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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